molecular formula C16H12N2O6 B1199408 Actinocin CAS No. 524-11-8

Actinocin

Cat. No.: B1199408
CAS No.: 524-11-8
M. Wt: 328.28 g/mol
InChI Key: KXRMREPJUITWDU-UHFFFAOYSA-N
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Description

Actinocin is a chromopeptide antibiotic produced by various species of the genus Streptomyces. It is characterized by its phenoxazinone chromophore, which is responsible for its distinctive red color. This compound exhibits potent antitumor and antibacterial properties, making it a valuable compound in medical and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Actinocin can be synthesized through the kynurenine pathway, which involves the conversion of L-tryptophan into several biologically active molecules. This pathway has been constructed in Escherichia coli by testing various combinations of biosynthetic genes from different organisms. Metabolic engineering strategies are employed to improve production by inhibiting competing pathways and enhancing the intracellular supply of cofactors such as S-adenosyl-L-methionine .

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Streptomyces species. The fermentation conditions, including nutrient composition, pH, temperature, and aeration, are optimized to maximize yield. For example, Streptomyces heliomycini has been reported to produce high titers of this compound under specific conditions .

Chemical Reactions Analysis

Types of Reactions: Actinocin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may exhibit altered biological activities.

    Reduction: Reduction reactions can modify the chromophore structure, potentially affecting its binding properties.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, leading to the formation of new analogs with diverse properties.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various this compound derivatives with modified chromophore structures and altered biological activities .

Scientific Research Applications

Actinocin has a wide range of scientific research applications, including:

    Chemistry: this compound and its derivatives are used as model compounds to study chromophore interactions and binding mechanisms.

    Biology: this compound is employed in studies of DNA-binding properties and the effects of chromopeptide antibiotics on cellular processes.

    Medicine: this compound exhibits potent antitumor activity and is used in the development of anticancer drugs. It also has antibacterial properties, making it useful in the treatment of bacterial infections.

    Industry: this compound is used in the production of various pharmaceuticals and as a research tool in drug discovery

Mechanism of Action

Actinocin exerts its effects by binding strongly, but reversibly, to DNA. This binding interferes with the synthesis of RNA by preventing RNA polymerase elongation, which in turn inhibits protein synthesis. The phenoxazinone chromophore intercalates into the DNA, stabilizing the DNA-drug complex and preventing the transcription machinery from progressing along the DNA template .

Comparison with Similar Compounds

Uniqueness of Actinocin: this compound is unique due to its specific chromophore structure, which imparts distinct binding properties and biological activities. Its ability to intercalate into DNA and inhibit RNA synthesis makes it a valuable tool in both research and therapeutic applications .

Properties

IUPAC Name

2-amino-4,6-dimethyl-3-oxophenoxazine-1,9-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O6/c1-5-3-4-7(15(20)21)10-13(5)24-14-6(2)12(19)9(17)8(16(22)23)11(14)18-10/h3-4H,17H2,1-2H3,(H,20,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRMREPJUITWDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C(=O)O)N=C3C(=C(C(=O)C(=C3O2)C)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00200407
Record name Actinocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

524-11-8
Record name Actinocin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Actinocin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57774
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Actinocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACTINOCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UGB65Q5QVC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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